4-oxo-1H-quinazoline-6-carboxylic acid
Description
4-Oxo-1H-quinazoline-6-carboxylic acid is a bicyclic heteroaromatic compound featuring a quinazoline core with a ketone group at position 4 and a carboxylic acid moiety at position 5. Quinazolines are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes (e.g., kinases, dihydrofolate reductase) and receptors.
Properties
IUPAC Name |
4-oxo-1H-quinazoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARFZQDQEUGANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Anthranilic acid reacts with formamide or urea at elevated temperatures (160–180°C) to form the quinazoline backbone. The carboxylic acid group at position 6 is introduced via selective functionalization. For example, Source describes a condensation reaction where anthranilic acid derivatives undergo cyclization with formic acid or acetic anhydride, followed by oxidation to introduce the keto group at position 4. The reaction is monitored via thin-layer chromatography (TLC), and purification involves recrystallization from ethanol or aqueous mixtures.
Optimization and Challenges
Key challenges include controlling regioselectivity and minimizing side products. Source highlights the use of Gould-Jacobs cyclization, where anthranilic acid derivatives react with β-keto esters under refluxing conditions. This method achieves moderate yields (40–60%) but requires stringent temperature control to avoid decarboxylation.
Hydrolysis of Ethyl Quinazoline-6-carboxylate
A two-step synthesis involving ester hydrolysis is widely employed for its simplicity and accessibility.
Synthetic Procedure
Source details the hydrolysis of ethyl quinazoline-6-carboxylate using sodium hydroxide in ethanol-water (1:1 v/v) at room temperature. After stirring for 1 hour, the mixture is acidified to pH 4 with hydrochloric acid, yielding this compound with a 22% yield. The low yield is attributed to incomplete hydrolysis and solubility issues.
Table 1: Hydrolysis Reaction Parameters
| Parameter | Value |
|---|---|
| Starting Material | Ethyl quinazoline-6-carboxylate |
| Reagent | 1M NaOH in ethanol-water |
| Reaction Time | 1 hour |
| Temperature | 20°C |
| Yield | 22% |
| Purification | Ethyl acetate-THF recrystallization |
Characterization Data
The product is confirmed via -NMR (DMSO-): δ 8.09 (1H, d, ), 8.44 (1H, dd, ), 8.83 (1H, d, ), 9.39 (1H, s), 9.79 (1H, s).
Multi-Step Synthesis via Gould-Jacobs Cyclization
The Gould-Jacobs reaction enables the construction of the quinazoline ring through cyclization of anilines with β-keto esters.
Reaction Sequence
-
Alkylation : Isatoic anhydride is alkylated with 1-bromopentane in DMF using sodium hydride.
-
Cyclization : The intermediate undergoes cyclization with thionyl chloride in 1,2-dichlorobenzene, forming the quinazoline core.
-
Oxidation : Potassium permanganate oxidizes the side chain to introduce the carboxylic acid group.
Yield and Scalability
Source reports a 99% yield for the intermediate 2-toluquinoline-4-carboxylic acid, demonstrating the method’s efficiency. However, the final oxidation step using potassium permanganate reduces the overall yield to 58%.
Table 2: Gould-Jacobs Cyclization Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | 1-Bromopentane, NaH, DMF | 99% |
| Cyclization | SOCl, 1,2-dichlorobenzene | 85% |
| Oxidation | KMnO, NaOH | 58% |
Alternative Approaches and Recent Advances
Microwave-Assisted Synthesis
Emerging techniques employ microwave irradiation to reduce reaction times. For instance, cyclization steps completed in 2 hours under microwave conditions achieve comparable yields to traditional 8-hour reflux methods.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Complexity | Scalability | Cost |
|---|---|---|---|---|
| Anthranilic Acid Condensation | 40–60% | Moderate | High | Low |
| Ester Hydrolysis | 22% | Low | Low | Low |
| Gould-Jacobs Cyclization | 58% | High | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions
6-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may produce more hydrogenated derivatives.
Scientific Research Applications
Chemical Synthesis and Applications
Building Block for Synthesis
4-Oxo-1H-quinazoline-6-carboxylic acid serves as a crucial building block in the synthesis of more complex quinazoline derivatives. Its ability to undergo various chemical reactions allows researchers to create a wide range of derivatives that can be tailored for specific applications in pharmaceuticals and materials science. The compound can participate in oxidation, reduction, and substitution reactions, leading to the formation of diverse products with distinct properties.
Table 1: Common Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms quinazoline derivatives with varied oxidation states | Potassium permanganate, hydrogen peroxide |
| Reduction | Yields dihydroquinazoline derivatives | Sodium borohydride, lithium aluminum hydride |
| Substitution | Nucleophilic substitution with various nucleophiles | Amines, thiols, alcohols |
Biological Activities
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. In particular, derivatives of this compound have been shown to inhibit key enzymes involved in cancer cell proliferation. For example, compounds derived from this scaffold have demonstrated potent inhibition against PI3K and HDAC enzymes, which are critical targets in cancer therapy .
Case Study: Quinazolinone Derivatives as Anticancer Agents
A study evaluated several quinazolinone-based compounds for their antiproliferative effects on cancer cell lines. One lead compound demonstrated selective inhibition against FLT3-resistant acute myeloid leukemia (AML) cells while sparing normal cells, highlighting the therapeutic potential of this class of compounds .
Therapeutic Applications
Potential Therapeutic Agent
The compound's mechanism of action involves interacting with specific molecular targets that modulate cellular pathways associated with inflammation and cancer. For instance, certain derivatives have been identified as dual inhibitors of PI3K/HDAC pathways, which play a role in tumor growth and survival . This multitarget approach may enhance the efficacy of treatments while minimizing side effects.
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | References |
|---|---|---|
| Antimicrobial | Effective against various pathogens | , |
| Anticancer | Inhibits cancer cell proliferation | , |
| Anti-inflammatory | Reduces inflammation markers |
Industrial Applications
This compound is also utilized in the development of new materials and as a precursor in pharmaceutical synthesis. Its versatility allows it to be incorporated into various formulations aimed at enhancing drug delivery systems or improving the stability of active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of 6-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
*Similarity indices (0–1 scale) derived from Tanimoto coefficients in –11.
Pharmacological and Physicochemical Properties
- Carboxylic acid positioning : Moving the -COOH group from C6 to C7 (e.g., 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid) alters hydrogen-bonding patterns, impacting target affinity .
Q & A
Q. What are the established synthetic pathways for 4-oxo-1H-quinazoline-6-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step heterocyclic condensation and functionalization. A common route starts with the hydrolysis of 1H-indole-2,3-dione in an alkaline medium, followed by acidification to yield intermediates like (2-aminophenyl)-oxo-acetic acid. Subsequent cyclization with aldehydes (e.g., 3-nitrobenzaldehyde) and ammonium acetate under reflux conditions forms the quinazoline core. Key optimization parameters include:
- Catalysts : Transition metals (e.g., palladium or copper) improve cyclization efficiency .
- Solvents : Polar aprotic solvents (DMF, toluene) enhance reaction homogeneity .
- Temperature : Controlled heating (80–120°C) minimizes side reactions .
Yields typically range from 50–75%, with purity verified via HPLC and NMR .
Q. What analytical techniques are critical for characterizing this compound?
Structural elucidation requires:
- Spectroscopy : ¹H/¹³C NMR confirms proton and carbon environments (e.g., quinazoline ring protons at δ 7.5–8.5 ppm; carboxylic acid protons at δ 12–13 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 219.04 for C₁₀H₇N₂O₃) .
- FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and quinazoline ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in antimicrobial or anticancer data often arise from assay variability or substituent effects. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., introducing electron-withdrawing groups at position 6) to isolate bioactive motifs .
- Standardized Assays : Replicating studies under controlled conditions (e.g., fixed pH, temperature) to minimize environmental variability .
- Computational Modeling : Molecular docking to predict binding affinities for targets like DNA gyrase or kinases .
Q. What methodologies are used to study the stability and degradation pathways of this compound under physiological conditions?
- Forced Degradation Studies : Expose the compound to stressors (heat, light, pH extremes) and monitor decomposition via LC-MS. Acidic conditions often hydrolyze the carboxylic acid group, while UV light induces ring oxidation .
- Pharmacokinetic Profiling : Use in vitro models (e.g., liver microsomes) to identify metabolic byproducts like hydroxylated derivatives .
- Thermogravimetric Analysis (TGA) : Quantifies thermal stability; decomposition typically occurs above 250°C .
Key Research Gaps and Recommendations
- Mechanistic Studies : Limited data exist on the compound’s interaction with bacterial efflux pumps or resistance mechanisms .
- Toxicology : Long-term in vivo toxicity profiles are needed, particularly for derivatives with halogen substituents .
- Crystallography : Single-crystal X-ray diffraction data would clarify conformational preferences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
